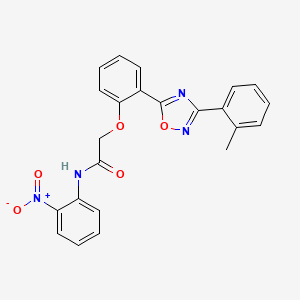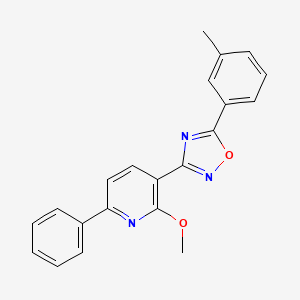
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as BQ-123, is a peptide antagonist that selectively blocks endothelin-1 (ET-1) binding to the ETA receptor. It is a potent and specific inhibitor of the ETA receptor, which is involved in vasoconstriction and cell proliferation. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer.
作用机制
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide selectively blocks the ETA receptor, which is responsible for vasoconstriction, cell proliferation, and fibrosis. ETA receptors are expressed in various tissues, including blood vessels, heart, kidney, and lung. By blocking the ETA receptor, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide reduces the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and decreased cell growth.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to have significant biochemical and physiological effects in various animal models and clinical studies. It reduces blood pressure by inhibiting vasoconstriction, improves cardiac function by reducing fibrosis and hypertrophy, and protects against renal damage by reducing oxidative stress and inflammation. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to have anti-tumor effects in various cancer models.
实验室实验的优点和局限性
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has several advantages as a research tool, including its high potency and specificity for the ETA receptor, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, it also has some limitations, including its relatively short half-life and the need for repeated dosing in vivo. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide may also have off-target effects, which need to be carefully evaluated in each experimental setting.
未来方向
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer. Future research directions include developing more stable and long-acting formulations of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, exploring its combination with other drugs for synergistic effects, and investigating its role in other disease models. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide may also be useful as a diagnostic tool for ETA receptor expression in various tissues. Overall, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has significant potential as a research tool and a therapeutic agent for various diseases.
合成方法
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves coupling the N-protected amino acids onto a solid support, then deprotecting and cleaving the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学研究应用
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been widely used in scientific research to investigate the role of the ETA receptor in various physiological and pathological processes. It has been shown to be effective in reducing blood pressure in animal models of hypertension and in patients with essential hypertension. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has also been studied for its potential therapeutic effects in heart failure, pulmonary hypertension, and renal diseases.
属性
IUPAC Name |
N-butyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-2-3-12-23(21(26)15-8-10-18(11-9-15)24(27)28)14-17-13-16-6-4-5-7-19(16)22-20(17)25/h4-11,13H,2-3,12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKWEECDLQNEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-nitro-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)

![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)

